molecular formula C24H42O5S B1259100 3alpha,7alpha-Dihydroxy-5beta-cholane-24-sulfonic acid

3alpha,7alpha-Dihydroxy-5beta-cholane-24-sulfonic acid

Cat. No.: B1259100
M. Wt: 442.7 g/mol
InChI Key: XTAHWZGDBTVOMU-CBHFXPLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonic acid is a synthetic cholanoid that is a sulfonic acid analogue of chenodeoxycholic acid. It is an alkanesulfonic acid, a cholanoid, a 3alpha-hydroxy steroid and a 7alpha-hydroxy steroid. It is a conjugate acid of a 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate.

Scientific Research Applications

Cholesterol and Liver Health

A study by (Kim et al., 2001) explored the hypocholesterolemic effects of bile acid sulfonate analogs, including 3alpha,7alpha-dihydroxy-5beta-cholane-24-sulfonate (CDC-sul), on serum and liver cholesterol levels in hamsters. CDC-sul reduced liver total cholesterol levels by 18%, especially in the esterified cholesterol fraction, indicating its potential for managing cholesterol-related health issues.

Blood-Brain Barrier Permeation

(Mikov et al., 2004) investigated 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate, a structurally similar compound, for its ability to permeate the blood-brain barrier (BBB). This study suggested that similar compounds could be effective in modifying BBB permeability, potentially aiding in the delivery of therapeutic agents to the brain.

Bile Acid Biosynthesis and Function

The synthesis of coenzyme A esters of bile acid derivatives, including 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acids, was described by (Kurosawa et al., 2001). These compounds are crucial for studying the beta-oxidation in bile acid biosynthesis, highlighting their importance in understanding liver function and bile production.

Hydrogen-Bonded Aggregations in Crystals

A study by (Bertolasi et al., 2005) reported the crystal structures of several oxo-cholic acids, closely related to 3alpha,7alpha-Dihydroxy-5beta-cholane-24-sulfonic acid. This research contributes to the understanding of molecular interactions and could be crucial for pharmaceutical applications where crystal form and stability are essential.

Electrospray Ionization Tandem Mass Spectrometry for Bile Acid CoA Esters

(Gan-Schreier et al., 2005) developed a novel assay combining high-performance liquid chromatography and electrospray ionisation tandem mass spectrometry for measuring and quantifying CoA esters of bile acids, including 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid. This technique is essential for studying bile acid biosynthesis and its disorders.

Properties

Molecular Formula

C24H42O5S

Molecular Weight

442.7 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentane-1-sulfonic acid

InChI

InChI=1S/C24H42O5S/c1-15(5-4-12-30(27,28)29)18-6-7-19-22-20(9-11-24(18,19)3)23(2)10-8-17(25)13-16(23)14-21(22)26/h15-22,25-26H,4-14H2,1-3H3,(H,27,28,29)/t15-,16+,17-,18-,19+,20+,21-,22+,23+,24-/m1/s1

InChI Key

XTAHWZGDBTVOMU-CBHFXPLJSA-N

Isomeric SMILES

C[C@H](CCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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